N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide

Description

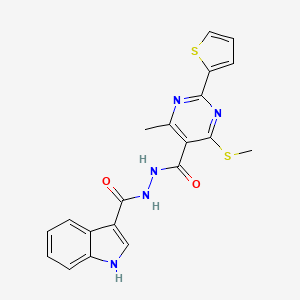

This compound features a pyrimidine core substituted with a methyl group at position 4, a methylsulfanyl group at position 6, and a thiophene ring at position 2. The pyrimidine is further functionalized via a carbonyl linkage to a 1H-indole-3-carbohydrazide moiety.

Properties

IUPAC Name |

N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S2/c1-11-16(20(28-2)23-17(22-11)15-8-5-9-29-15)19(27)25-24-18(26)13-10-21-14-7-4-3-6-12(13)14/h3-10,21H,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOJZEXRUSHVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)NNC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrimidine core, an indole moiety, and various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 302.35 g/mol.

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this specific hydrazide, exhibit significant anticancer properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression.

Case Study:

A study on related pyrimidine derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via the activation of caspase pathways, highlighting the potential of this compound as a therapeutic agent against malignancies.

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings:

In vivo studies have shown that similar compounds can significantly reduce inflammation markers in animal models. This suggests that this compound may also provide therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound likely inhibits key enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation: It may interfere with various signaling pathways that regulate cell growth and survival.

Data Table: Biological Activities and Mechanisms

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and indole compounds exhibit significant antimicrobial properties. N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide has been evaluated for its effectiveness against various bacteria and fungi. For instance, studies have shown that related compounds possess notable activity against gram-positive and gram-negative bacteria, as well as antifungal properties against pathogenic strains such as Candida species and Aspergillus species .

Antioxidant Properties

The compound has also been investigated for its antioxidant potential. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, there is emerging evidence that compounds similar to this compound possess anti-inflammatory properties. These effects are particularly relevant in the context of chronic diseases where inflammation plays a critical role .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Methods often include:

- Formation of the Pyrimidine Core : Starting from thiophene derivatives, reactions with methylsulfanyl and carbonyl compounds lead to the formation of the pyrimidine ring.

- Hydrazone Formation : The introduction of hydrazine derivatives allows for the formation of hydrazone linkages, which are crucial for the final structure.

- Final Cyclization : The final step often involves cyclization to form the indole moiety, which significantly contributes to the compound's biological activities.

Yield and Purity

The yield and purity of synthesized compounds are critical for their application in pharmacological studies. Reports indicate that optimized synthetic routes can achieve yields exceeding 70% with high purity levels, making them suitable for further biological evaluation .

Material Science

Beyond pharmacology, this compound may find applications in material science due to its unique chemical properties. Its potential use as a precursor in organic electronics or as a dye in photonic applications is under investigation.

Agricultural Chemistry

Given its antimicrobial properties, this compound could be explored as a biopesticide or fungicide in agricultural settings, providing an environmentally friendly alternative to conventional chemical pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Core Heterocycles : The target compound’s pyrimidine-thiophene-indole scaffold differs from imidazothiazole () and tetrahydropyrimidine () cores, which may influence target selectivity.

- Synthesis : Similar condensation strategies (e.g., reflux with aldehydes/ketones) are used across compounds , though the target compound’s synthesis may require specialized catalysts (e.g., p-toluenesulfonic acid as in ).

Analytical and Structural Characterization

- Crystallography : SHELX programs () and ORTEP () are widely used for structural refinement and visualization. The target compound’s structure, if solved crystallographically, would likely employ SHELXL for refinement .

- Spectroscopic Data : HR-MS (e.g., ) and elemental analysis (e.g., ) are critical for validating molecular formulas. For the target compound, HR-MS would confirm the molecular ion peak at m/z ~460–470 (estimated based on analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.